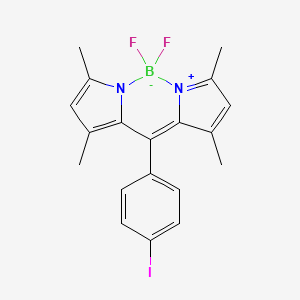
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
Vue d'ensemble
Description
4,4-difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is a BODIPY dye.
Applications De Recherche Scientifique
Fluorescent pH Probes
4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes, including the specific variant , have been utilized as fluorescent pH probes. These dyes demonstrate significant fluorescent enhancement when exposed to varying acidity levels in aqueous solutions. They are particularly valuable for their ability to be excited with visible light and show pKa values ranging from 7.5 to 9.3 depending on substitution patterns (Baruah et al., 2005).
Oligonucleotide Labeling
BODIPY derivatives have been synthesized and characterized for their photochemical properties, and one such derivative has been transformed into a phosphoramidite for incorporation into oligodeoxyribonucleotides. This application allows for the use of BODIPY as a fluorescent reporter group in oligonucleotide labeling (Tram et al., 2011).
pH-Sensing Properties
BODIPY derivatives with 8-hydroxyquinoline substitutions exhibit OFF-ON-OFF type pH-dependent fluorescent sensors. These compounds show an intense fluorescence that diminishes under acidic and basic conditions due to photoinduced intramolecular electron transfer. This quality renders them effective for pH-sensing applications (Chen et al., 2011).
Spectroscopic Property Modulation
The molecular configuration of BODIPY derivatives significantly affects their spectroscopic properties. Structural characterizations reveal that variations in substituents and molecular configuration can lead to different absorption and fluorescence properties, highlighting their potential for tailored spectroscopic applications (Chen et al., 2011).
Fluorescent Switches
The iodo-BODIPY variant has been used to create photochromic dithienylethene moieties that can modulate fluorescence intensity with external light. This application is significant for developing fluorescent switches, useful in various scientific and technological fields (Golovkova et al., 2005).
Stability under Acidic and Basic Conditions
The stability of BODIPY fluorophores, including the 4,4-difluoro variant, has been studied under acidic and basic conditions. This research is crucial for understanding the durability and applicability of these compounds in different chemical environments (Yang et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is DNA . This compound is a fluorescent dye used specifically for DNA sequencing .
Mode of Action
As a fluorescent dye, this compound interacts with its target, DNA, by binding to it and emitting fluorescence when exposed to a specific wavelength of light . The fluorescence emitted provides information about the sequence of the DNA, enabling researchers to read the genetic code .
Biochemical Pathways
genetic analysis . The fluorescence emitted by the dye can be detected and interpreted to reveal the sequence of nucleotides in the DNA .
Result of Action
The primary result of the action of this compound is the generation of a fluorescent signal that corresponds to the sequence of the DNA it is bound to . This allows for the reading and interpretation of the genetic code.
Analyse Biochimique
Biochemical Properties
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various biomolecules, including enzymes, proteins, and nucleic acids. The compound’s fluorescence allows researchers to track and visualize these interactions in real-time. For instance, it can bind to DNA and RNA, making it useful in nucleic acid staining and sequencing applications . Additionally, its interaction with proteins can help in studying protein folding, conformational changes, and localization within cells.
Cellular Effects
The effects of this compound on cells are primarily related to its use as a fluorescent marker. It can be used to label various cell types, allowing researchers to study cell morphology, division, and migration. The compound’s fluorescence can also be used to monitor changes in cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to track the activation of specific signaling pathways by visualizing the localization and movement of signaling proteins within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its fluorescent properties. The compound can bind to specific biomolecules, such as nucleic acids and proteins, and emit fluorescence upon excitation with light. This fluorescence can be detected and measured, providing valuable information about the binding interactions and the molecular environment. The compound’s ability to emit fluorescence is due to its unique chemical structure, which allows it to absorb light at specific wavelengths and re-emit it at longer wavelengths .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its fluorescence can degrade over time when exposed to light and oxygen. This degradation can affect the accuracy and reliability of long-term experiments. Therefore, it is essential to store the compound in dark, oxygen-free conditions to maintain its stability and fluorescence properties .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally non-toxic and can be used to label cells and tissues for imaging studies. At high doses, it may exhibit toxic effects, including cell death and tissue damage. Therefore, it is crucial to determine the optimal dosage for each specific application to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a fluorescent dye. The compound can be metabolized by enzymes in the liver and other tissues, leading to the formation of metabolites that may have different fluorescence properties. Understanding these metabolic pathways is essential for interpreting the results of experiments involving this compound and for developing new applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse freely across cell membranes due to its lipophilic nature, allowing it to label intracellular structures. Additionally, the compound can interact with specific transporters and binding proteins, which can influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and organelles, depending on the experimental conditions and the specific biomolecules it interacts with. This localization can affect the compound’s activity and function, making it a valuable tool for studying subcellular processes .
Propriétés
IUPAC Name |
2,2-difluoro-8-(4-iodophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BF2IN2/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZZHCAOEMWMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)I)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BF2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250734-47-5 | |
| Record name | [1-[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-4-iodobenzene](difluoroborane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


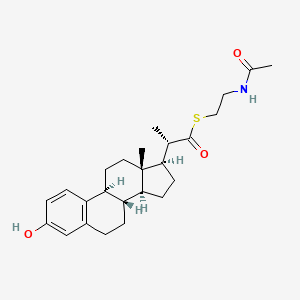


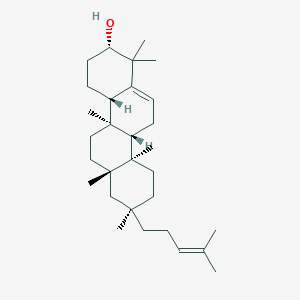
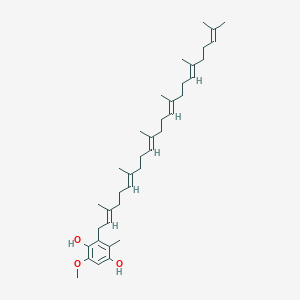
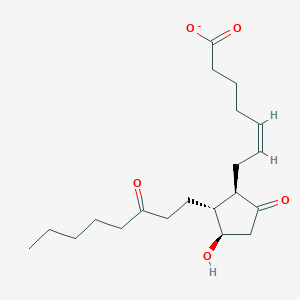
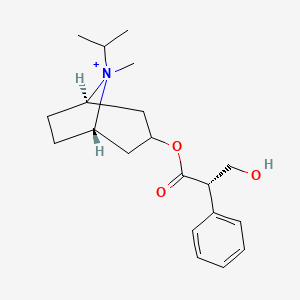
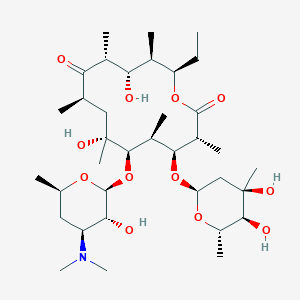
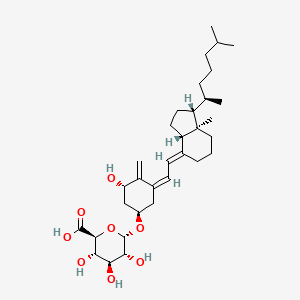
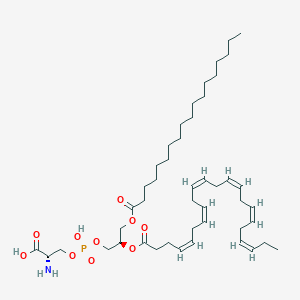


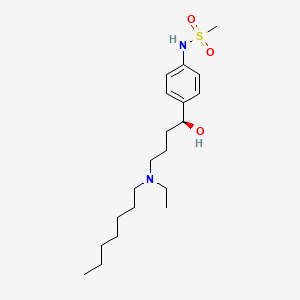
![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)
